- Recyclable Pd2dba3/XPhos/PEG-2000 System for Efficient Borylation of Aryl Chlorides: Practical Access to Aryl BoronatesSynthesis, 2022, 54(5), 1339-1346,
Cas no 914675-52-8 (4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane)

914675-52-8 structure
Nome do Produto:4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
N.o CAS:914675-52-8
MF:C18H21BO2
MW:280.169145345688
MDL:MFCD14636459
CID:860159
PubChem ID:59207619
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Propriedades químicas e físicas
Nomes e Identificadores
-
- Biphenyl-2-boronic acid pinaco
- Biphenyl-2-boronic acid pinacol ester
- 2-[1,1′-Biphenyl]-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 2-(Biphenyl-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
- 2-([1,1'-Biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- DB-104279
- 2-Biphenylboronic acid pinacol ester
- SY256538
- EN300-12577911
- A1-24357
- 2-{[1,1'-BIPHENYL]-2-YL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- CS-0175012
- A12934
- SCHEMBL12390740
- 914675-52-8
- AKOS037644957
- MFCD14636459
- AS-55712
-
- MDL: MFCD14636459
- Inchi: 1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,1-4H3
- Chave InChI: WCXWQEUBHZKNMQ-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1C(C2C=CC=CC=2)=CC=CC=1
Propriedades Computadas
- Massa Exacta: 280.16300
- Massa monoisotópica: 280.1634601g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 2
- Complexidade: 344
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 18.5Ų
Propriedades Experimentais
- Ponto de Fusão: 76-79℃
- Coeficiente de partição da água: Insoluble in water. Soluble in organic solvents.
- PSA: 18.46000
- LogP: 3.65280
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Informações de segurança
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Dados aduaneiros
- CÓDIGO SH:2931900090
- Dados aduaneiros:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU767-5g |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |
914675-52-8 | 98% | 5g |
808.0CNY | 2021-07-14 | |
abcr | AB255899-1 g |
Biphenyl-2-boronic acid pinacol ester, 97%; . |
914675-52-8 | 97% | 1g |
€64.80 | 2023-04-27 | |
Enamine | EN300-12577911-0.5g |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |
914675-52-8 | 0.5g |
$125.0 | 2023-07-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU767-1g |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |
914675-52-8 | 98% | 1g |
239.0CNY | 2021-07-14 | |
Chemenu | CM219927-10g |
2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
914675-52-8 | 95% | 10g |
$233 | 2022-08-31 | |
eNovation Chemicals LLC | Y1198734-5g |
Biphenyl-2-boronic Acid Pinacol Ester |
914675-52-8 | 97% | 5g |
$155 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245682-25g |
2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
914675-52-8 | 98% | 25g |
¥3325.00 | 2024-04-25 | |
eNovation Chemicals LLC | Y1049773-5g |
Biphenyl-2-boronic acid pinaco |
914675-52-8 | 95% | 5g |
$155 | 2024-06-06 | |
abcr | AB255899-1g |
Biphenyl-2-boronic acid pinacol ester, 97%; . |
914675-52-8 | 97% | 1g |
€64.80 | 2025-02-21 | |
Enamine | EN300-12577911-0.25g |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |
914675-52-8 | 0.25g |
$70.0 | 2023-07-06 |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Polyethylene glycol (PEG-2000) ; rt → 50 °C
1.2 6 h, 110 °C
1.2 6 h, 110 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Cesium fluoride Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine , Cuprous iodide Solvents: Toluene ; 1 min, rt; 24 h, 80 °C
Referência
- Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes for Diverse C-F Bond FunctionalizationsJournal of the American Chemical Society, 2015, 137(45), 14313-14318,
Método de produção 3
Condições de reacção
1.1 Catalysts: Tricyclohexylphosphine , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Hexane ; 1 h, 80 °C; 80 °C → rt
1.2 Solvents: Hexane ; 12 h, 80 °C
1.2 Solvents: Hexane ; 12 h, 80 °C
Referência
- Rhodium-catalyzed ipso-borylation of alkylthioarenes via C-S bond cleavageOrganic Letters, 2016, 18(11), 2758-2761,
Método de produção 4
Condições de reacção
1.1 Catalysts: (SP-4-1)-Fluorophenylbis(tricyclohexylphosphine)nickel Solvents: Toluene ; 16 h, 115 °C
Referência
- Mechanism and Scope of Nickel-Catalyzed Decarbonylative Borylation of Carboxylic Acid FluoridesJournal of the American Chemical Society, 2019, 141(43), 17322-17330,
Método de produção 5
Condições de reacção
1.1 Catalysts: Zinc , Zinc iodide , (T-4)-Dibromo[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Dichloromethane ; 4 h, rt
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ; 1 h, rt
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ; 1 h, rt
Referência
- Ambient-Temperature Cobalt-Catalyzed Cycloaddition Strategies to Aromatic Boronic EstersJournal of Organic Chemistry, 2010, 75(11), 3893-3896,
Método de produção 6
Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 5 min, 25 °C; 3 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 25 °C
Referência
- Preparation and reactions of 4-iodobutyl pinacolborate. Synthesis of substituted alkyl and aryl pinacolboronates via 4-iodobutyl pinacolborate utilizing tetrahydrofuran as the leaving groupTetrahedron Letters, 2015, 56(23), 3032-3033,
Método de produção 7
Condições de reacção
1.1 Catalysts: Triphenylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: Toluene , Octane ; 30 s, rt
1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C
1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C
Referência
- Nickel-catalyzed decarbonylative borylation of aroyl fluoridesChemical Communications (Cambridge, 2018, 54(99), 13969-13972,
Método de produção 8
Condições de reacção
1.1 Solvents: Diethyl ether ; 18 h, rt
Referência
- Hydrogenation of (Hetero)aryl Boronate Esters with a Cyclic (Alkyl)(amino)carbene-Rhodium Complex: Direct Access to cis-Substituted Borylated Cycloalkanes and Saturated HeterocyclesAngewandte Chemie, 2019, 58(20), 6554-6558,
Método de produção 9
Condições de reacção
1.1 Catalysts: Zinc , Zinc iodide , (T-4)-Dibromo[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Dichloromethane ; 16 h, rt
Referência
- Ambient-Temperature Cobalt-Catalyzed Cycloaddition Strategies to Aromatic Boronic EstersJournal of Organic Chemistry, 2010, 75(11), 3893-3896,
Método de produção 10
Condições de reacção
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(Oxydi-2,1-phenylene)bis[1,1-bis(1,1-dimethylethyl)phosphine Solvents: 1,4-Dioxane ; rt; 30 min, rt
1.2 Reagents: Triethylamine ; rt; 6 h, 100 °C
1.2 Reagents: Triethylamine ; rt; 6 h, 100 °C
Referência
- An efficient catalyst system for palladium-catalyzed borylation of aryl halides with pinacolboraneSynlett, 2006, (12), 1867-1870,
Método de produção 11
Condições de reacção
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
Referência
- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond ActivationOrganic Letters, 2021, 23(12), 4588-4592,
Método de produção 12
Condições de reacção
1.1 Reagents: Cesium fluoride Catalysts: Chlorobis(tricyclohexylphosphine)copper Solvents: Toluene ; 24 h, 80 °C
Referência
- Copper-Catalyzed ipso-Borylation of FluoroarenesACS Catalysis, 2017, 7(7), 4535-4541,
Método de produção 13
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate , Silica Solvents: Benzene ; 10 h, 60 °C
Referência
- Palladium-Catalyzed Borylation of Sterically Demanding Aryl Halides with a Silica-Supported Compact Phosphane LigandAngewandte Chemie, 2011, 50(36), 8363-8366,
Método de produção 14
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro(1,3-dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)copper Solvents: Methylcyclohexane ; 42 h, 100 °C
Referência
- Copper-catalysed borylation of aryl chloridesOrganic & Biomolecular Chemistry, 2019, 17(27), 6601-6606,
Método de produção 15
Condições de reacção
1.1 Reagents: Acetic acid , Sodium sulfate Solvents: Tetrahydrofuran ; 2 d, 20 °C
Referência
- Bright Luminescent Platinum(II)-Biaryl Emitters Synthesized Without Air-Sensitive ReagentsChemistry - A European Journal, 2020, 26(24), 5449-5458,
Método de produção 16
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic EstersJournal of Organic Chemistry, 2011, 76(23), 9602-9610,
Método de produção 17
Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ; 15 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
- Palladium-Catalyzed ipso-Borylation of Aryl Sulfides with DiboronsOrganic Letters, 2016, 18(12), 2966-2969,
Método de produção 18
Condições de reacção
1.1 Reagents: Lithium carbonate (Li2CO3) Catalysts: Tributylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: 1,4-Dioxane ; 72 h, 170 °C
Referência
- Functional Group Interconversion: Decarbonylative Borylation of Esters for the Synthesis of OrganoboronatesChemistry - A European Journal, 2016, 22(47), 16787-16790,
Método de produção 19
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Cobalt chloride (CoCl2) , 2,4,6-Trimethyl-N-[1-methyl-3-[(2,4,6-trimethylphenyl)amino]-2-buten-1-ylidene]b… Solvents: Tetrahydrofuran ; 16 h, 60 °C; 60 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
- Cobalt-Catalyzed C-F Bond Borylation of Aryl FluoridesOrganic Letters, 2018, 20(22), 7249-7252,
Método de produção 20
Condições de reacção
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
Referência
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium ActivationACS Catalysis, 2022, 12(15), 8904-8910,
Método de produção 21
Condições de reacção
1.1 Reagents: Triethylamine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C
Referência
- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by ComputationAngewandte Chemie, 2018, 57(51), 16721-16726,
Método de produção 22
Condições de reacção
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
Referência
- Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activationChemRxiv, 2021, 1, 1-6,
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Raw materials
- 2-Bromo-1,1'-biphenyl
- 2-Chlorobiphenyl
- 2,3-Dimethylbutane-2,3-diol
- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- [1,1'-biphenyl]-2-ylboronic acid
- 2-Fluorobiphenyl
- Pinacolborane
- 2-Phenylbenzoic acid
- BENZENE, (1,3-BUTADIENYLTHIO)-
- 1,1'-Biphenyl, 2-(methylthio)-
- 1,3,2-Dioxaborolane, 2-(4-iodobutoxy)-4,4,5,5-tetramethyl-
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Preparation Products
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Literatura Relacionada
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
914675-52-8 (4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane) Produtos relacionados
- 144432-80-4(4-Biphenylboronic acid pinacol ester)
- 207611-87-8(4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl)
- 195062-59-0(4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane)
- 356570-53-1(2-(2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1160720-52-4(5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid)
- 1391196-50-1(2-(3-methoxy-4-nitrophenyl)pyrrolidine)
- 1361657-85-3(3,2',4',6'-Tetrachlorobiphenyl-4-ethylamine)
- 1343053-64-4(5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide)
- 1314781-73-1(1-(5-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile)
- 1179955-75-9(2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:914675-52-8)4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane

Pureza:99%/99%
Quantidade:25g/100g
Preço ($):312.0/1030.0